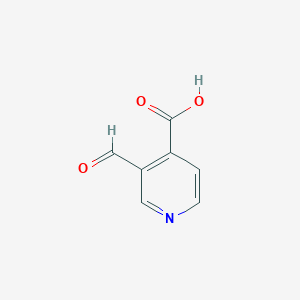
3-Formylisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylisonicotinic acid: is an organic compound with the molecular formula C7H5NO3 It is a derivative of isonicotinic acid, characterized by the presence of a formyl group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Formylisonicotinic acid can be synthesized through several methods. One common approach involves the formylation of isonicotinic acid using formylating agents such as formic acid or formamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The choice of solvents, catalysts, and purification techniques can also be optimized to enhance the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Formylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-Carboxyisonicotinic acid.
Reduction: 3-Hydroxymethylisonicotinic acid.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Formylisonicotinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to isonicotinic acid allows it to interact with enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It has shown promise in the development of anti-tuberculosis agents due to its structural resemblance to isoniazid, a well-known anti-tuberculosis drug.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, polymers, and other functional materials.
Mecanismo De Acción
The mechanism of action of 3-formylisonicotinic acid is primarily related to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various molecular targets and pathways, including those involved in bacterial cell wall synthesis and metabolic processes.
Comparación Con Compuestos Similares
Isonicotinic acid: A precursor to 3-formylisonicotinic acid, used in the synthesis of various pharmaceuticals.
3-Hydroxymethylisonicotinic acid:
3-Carboxyisonicotinic acid: An oxidation product of this compound, used in the synthesis of coordination compounds.
Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its structural similarity to isonicotinic acid and its derivatives makes it a valuable compound in the development of new drugs and materials.
Propiedades
Fórmula molecular |
C7H5NO3 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
3-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-4H,(H,10,11) |
Clave InChI |
MJDLPJNGJLBNJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)

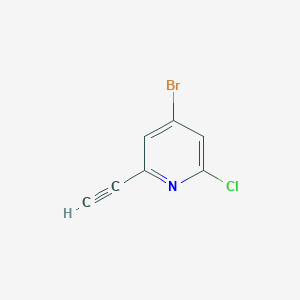
![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
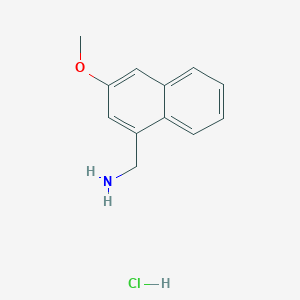
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
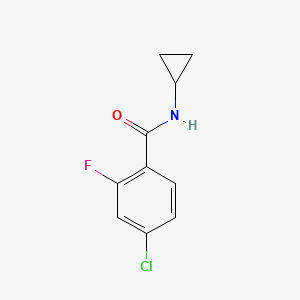
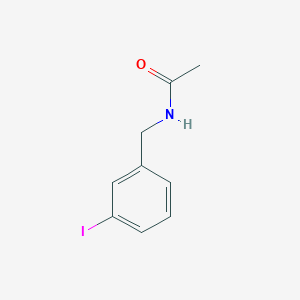
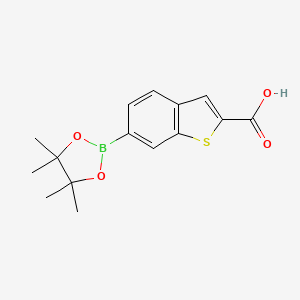


![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)


